Semicarbazide sulfate

Overview

Description

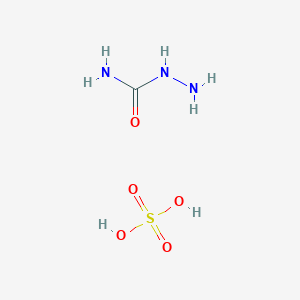

Semicarbazide sulfate is a chemical compound with the formula OC(NH2)(N2H3)·H2SO4. It is a water-soluble white solid and a derivative of urea. This compound is known for its applications in various fields, including pharmaceuticals, food processing, and chemical analysis. It is often used as a reagent in organic synthesis and as a marker for detecting certain substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: Semicarbazide sulfate can be synthesized through several methods:

Action of Potassium Cyanate on Hydrazine Sulfate: This method involves the reaction of potassium cyanate with hydrazine sulfate to produce this compound.

Action of Hydrazine Hydrate on Urea: In this method, hydrazine hydrate reacts with urea to form this compound.

Heating Hydrazine Ammonium Carbonate: This method involves heating hydrazine ammonium carbonate to produce this compound.

Reduction of Nitrourea with Zinc Dust and Hydrochloric Acid: This method involves the reduction of nitrourea using zinc dust and hydrochloric acid to produce this compound.

Electrolytic Reduction with Iron Cathodes and Ammonium Chloride Solution: This method involves the electrolytic reduction of nitrourea using iron cathodes and ammonium chloride solution.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Semicarbazide sulfate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form semicarbazone derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: this compound can undergo substitution reactions with aldehydes and ketones to form semicarbazones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include zinc dust and hydrochloric acid.

Substitution: Reactions with aldehydes and ketones typically occur under acidic or basic conditions.

Major Products Formed:

Oxidation: Semicarbazone derivatives.

Reduction: Hydrazine derivatives.

Substitution: Semicarbazones

Scientific Research Applications

Semicarbazide sulfate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of semicarbazones, which are useful for identifying and purifying aldehydes and ketones.

Biology: this compound is used in biochemical assays to detect the presence of certain compounds, such as α-keto acids.

Medicine: It is used in the synthesis of pharmaceuticals, including nitrofuran antibacterials like furazolidone, nitrofurazone, and nitrofurantoin.

Industry: this compound is used as a detection reagent in thin-layer chromatography (TLC) and as a marker for detecting the illegal use of certain banned substances in food processing

Mechanism of Action

The mechanism of action of semicarbazide sulfate involves its ability to react with carbonyl groups in aldehydes and ketones to form semicarbazones. This reaction is a type of condensation reaction, where the primary amine group of this compound reacts with the carbonyl group to form an imine. This reaction is useful in various biochemical and analytical applications due to the stability and crystallinity of the resulting semicarbazones .

Comparison with Similar Compounds

Thiosemicarbazide: Similar to semicarbazide sulfate but contains a sulfur atom in place of an oxygen atom.

Carbazide: Structurally related to this compound with the general formula (R2NNH)2C(O).

Hydrazine: A precursor to this compound, used in its synthesis.

Uniqueness: this compound is unique due to its specific reactivity with carbonyl compounds, making it a valuable reagent in organic synthesis and analytical chemistry. Its ability to form stable semicarbazones distinguishes it from other similar compounds .

Biological Activity

Semicarbazide sulfate is a compound that has garnered attention for its diverse biological activities. This article explores the biological implications, mechanisms of action, and potential applications of this compound, supported by case studies and research findings.

Overview of this compound

Semicarbazide is a hydrazine derivative formed by the condensation of hydrazine with carbonyl compounds. Its derivatives, including this compound, exhibit a range of biological activities due to their structural properties. Semicarbazide and its derivatives have been investigated for their roles in medicinal chemistry, particularly as potential therapeutic agents against various diseases.

Biological Activities

1. Antimicrobial Properties

this compound has demonstrated significant antimicrobial activity. Research indicates that semicarbazide derivatives can inhibit the growth of various bacterial and fungal strains. For instance, thiosemicarbazide derivatives have shown potent antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml .

2. Anticancer Effects

The anticancer potential of semicarbazide derivatives has been widely studied. A notable example includes the thiosemicarbazone derivatives that exhibit cytotoxicity against cancer cell lines. In one study, specific derivatives were found to induce apoptosis in cancer cells by activating caspase pathways, leading to cell death .

3. Antioxidant Activity

Semicarbazide compounds also possess antioxidant properties, which help mitigate oxidative stress in biological systems. This activity is crucial in protecting cells from damage caused by free radicals, thereby contributing to overall health and disease prevention .

4. Anti-inflammatory Effects

Research has shown that semicarbazide can modulate inflammatory responses in various biological systems. It has been linked to the regulation of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its potential role in treating inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

- Metal Chelation : Semicarbazides can form complexes with metal ions, which enhances their bioactivity and stability in biological systems.

- Enzyme Inhibition : Some studies suggest that semicarbazides inhibit specific enzymes involved in metabolic pathways, contributing to their therapeutic effects.

- Cell Membrane Interaction : These compounds can interact with cellular membranes, facilitating their uptake into cells where they exert their biological effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of semicarbazide against a panel of bacterial strains. The results indicated that semicarbazide exhibited significant antibacterial activity with an MIC value of 5 µg/ml against E. coli, demonstrating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Properties

In vitro studies on human cancer cell lines revealed that semicarbazide derivatives could induce apoptosis through the mitochondrial pathway. The study reported a dose-dependent increase in apoptotic markers such as caspase-3 activation, suggesting that these compounds could be developed into anticancer agents .

Research Findings Summary Table

Properties

IUPAC Name |

aminourea;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3O.H2O4S/c2-1(5)4-3;1-5(2,3)4/h3H2,(H3,2,4,5);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJANHZQTRVGIRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH7N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602072 | |

| Record name | Sulfuric acid--hydrazinecarboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101366-35-2 | |

| Record name | Sulfuric acid--hydrazinecarboxamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.